N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide typically involves the reaction of 4-methoxyphenylhydrazine with phenylacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide
- N-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide stands out due to its unique combination of a thiadiazole ring and a phenylacetamide moiety. This structure imparts specific chemical and biological properties that make it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research .
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)16-19-17(23-20-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,20,21) |
InChI Key |
YHGSTECDMVQBKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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